molecular formula C22H22BrClN6OS B449536 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE

2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B449536
M. Wt: 533.9g/mol
InChI Key: HFJMHHUEXBGDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-bromophenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-bromophenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.

    Introduction of the Allyl and Chloroanilino Groups: The allyl group can be introduced via an allylation reaction, while the chloroanilino group can be added through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using thiol reagents.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety can be synthesized through a condensation reaction involving hydrazine and an appropriate acyl chloride.

    Final Coupling Reaction: The final compound is obtained by coupling the triazole derivative with the acetohydrazide moiety under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the hydrazide moiety, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloroanilino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or aryl halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or hydrazide derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its triazole ring and hydrazide moiety.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its triazole ring is known for its antimicrobial and antifungal properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-bromophenyl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can interact with enzyme active sites, inhibiting their activity. The hydrazide moiety can form hydrogen bonds with protein residues, affecting protein function. The sulfanyl group can undergo redox reactions, influencing cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide
  • **2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-methylphenyl)ethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-bromophenyl)ethylidene]acetohydrazide lies in its combination of functional groups, which provides a diverse range of chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22BrClN6OS

Molecular Weight

533.9g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethylideneamino]-2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22BrClN6OS/c1-3-12-30-20(13-25-19-10-8-18(24)9-11-19)27-29-22(30)32-14-21(31)28-26-15(2)16-4-6-17(23)7-5-16/h3-11,25H,1,12-14H2,2H3,(H,28,31)

InChI Key

HFJMHHUEXBGDRU-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)CSC1=NN=C(N1CC=C)CNC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1CC=C)CNC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

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